molecular formula C18H19NO4 B14264737 Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester CAS No. 138235-08-2

Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester

Cat. No.: B14264737
CAS No.: 138235-08-2
M. Wt: 313.3 g/mol
InChI Key: GGKZNGLTELTUJI-UHFFFAOYSA-N
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Description

Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester is a chemical compound with the molecular formula C17H18O4 It is known for its unique structure, which includes two methoxyphenyl groups attached to a central imino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester typically involves the reaction of bis(4-methoxyphenyl)methylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and purification steps to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted esters or alcohols.

Scientific Research Applications

Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, (4-methoxyphenyl)methyl ester
  • Acetic acid, 4-methylphenyl ester
  • (Phenylthio)acetic acid, (4-methoxyphenyl)methyl ester

Uniqueness

Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester is unique due to its dual methoxyphenyl groups and imino functionality, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

138235-08-2

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 2-[bis(4-methoxyphenyl)methylimino]acetate

InChI

InChI=1S/C18H19NO4/c1-21-15-8-4-13(5-9-15)18(19-12-17(20)23-3)14-6-10-16(22-2)11-7-14/h4-12,18H,1-3H3

InChI Key

GGKZNGLTELTUJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N=CC(=O)OC

Origin of Product

United States

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